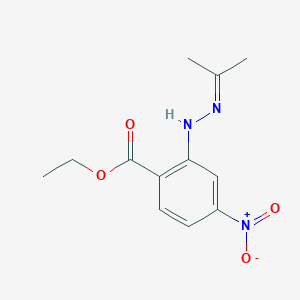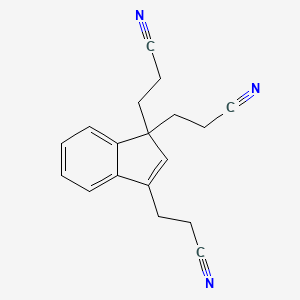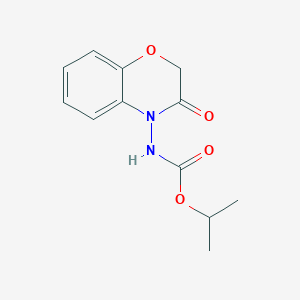![molecular formula C22H22N4O2 B8046118 1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B8046118.png)
1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two aminomethylphenyl groups attached to a benzene-1,4-dicarboxamide core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(aminomethyl)benzoic acid with benzene-1,4-dicarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through recrystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate biochemical pathways, leading to the compound’s observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(aminomethyl)benzene: A simpler analog with similar aminomethyl groups but lacking the dicarboxamide functionality.
N,N’-Bis(3-aminomethylphenyl)terephthalamide: Another related compound with a similar core structure but different substituents.
Uniqueness
1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide is unique due to its combination of aminomethyl and dicarboxamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with biomolecules or other chemical entities.
Propiedades
IUPAC Name |
1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c23-13-15-3-1-5-19(11-15)25-21(27)17-7-9-18(10-8-17)22(28)26-20-6-2-4-16(12-20)14-24/h1-12H,13-14,23-24H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHICVONIIGCRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)CN)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-amino-N-[2-[(3-aminobenzoyl)-methylamino]ethyl]-N-methylbenzamide](/img/structure/B8046089.png)
![2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide](/img/structure/B8046105.png)


![2-[(Dimethylamino)methyl]-5-(4-methyl-5-phenyltriazol-2-yl)phenol](/img/structure/B8046117.png)

![N-[2-(4-chlorophenyl)sulfonylethyl]-N-ethylaniline](/img/structure/B8046135.png)

